molecular formula C6H8ClN3S B3024069 3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole CAS No. 173053-55-9

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole

Cat. No. B3024069
CAS RN: 173053-55-9
M. Wt: 189.67 g/mol
InChI Key: LQKNJGKYVMMIPY-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole is an organic compound with a molecular formula of C7H9ClN2S. It is a colorless solid with a melting point of 97-99°C and a boiling point of 230-232°C. 3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole is widely used in the synthesis of various compounds and has been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Heterocyclic Compound Chemistry

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole is a molecule featuring a thiadiazole ring, a class of heterocyclic compounds known for their diverse applications in organic chemistry and medicinal research. Heterocyclic compounds like thiadiazoles have been extensively utilized for their biological and medicinal applications, especially as building blocks in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent sensing probes (Jindal & Kaur, 2021).

Synthesis and Transformation

The synthesis and chemical transformation of thiadiazole derivatives, including 1,3,4-thiadiazole compounds, have been subjects of significant interest due to their chemical and biological properties. These compounds serve as key intermediates in organic synthesis, demonstrating a range of activities from insectoacaricidal to neuroprotective effects. The versatile chemistry of thiadiazoles allows for the development of compounds with varied biological activities, highlighting their importance in drug discovery and development (Abdurakhmanova et al., 2018).

Biological Activities

1,3,4-Thiadiazoles and their derivatives are renowned for their broad spectrum of pharmacological activities, which can be attributed to the toxophoric N2C2S moiety present in their structure. These compounds have shown a wide range of activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, and antitumor effects. The development of hybrid molecules by combining different pharmacophores into one framework has led to compounds with interesting biological profiles, underscoring the therapeutic potential of thiadiazole derivatives in drug development (Mishra et al., 2015).

Drug Discovery Applications

The pyrrolidine ring, as part of 3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole, is a crucial scaffold in medicinal chemistry due to its saturated nature and the ability to explore the pharmacophore space efficiently. Pyrrolidine-containing compounds have been used extensively in the treatment of various human diseases, with the non-planarity of the ring contributing significantly to the three-dimensional coverage and potential biological activity of these compounds. The versatility of the pyrrolidine scaffold in drug discovery is highlighted by its incorporation into a wide range of bioactive molecules targeting different diseases (Li Petri et al., 2021).

properties

IUPAC Name

3-chloro-4-pyrrolidin-1-yl-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c7-5-6(9-11-8-5)10-3-1-2-4-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKNJGKYVMMIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NSN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252777
Record name 3-Chloro-4-(1-pyrrolidinyl)-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole

CAS RN

173053-55-9
Record name 3-Chloro-4-(1-pyrrolidinyl)-1,2,5-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173053-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-pyrrolidinyl)-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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